JB170

Targeted Protein Degradation PROTAC Aurora-A

Researchers studying Aurora-A face a critical limitation: conventional inhibitors like alisertib block only catalytic activity, leaving oncogenic scaffolding functions (e.g., N-Myc stabilization) intact. JB170 solves this by enabling complete ubiquitin-proteasome degradation of Aurora-A, ablating both catalytic and non-catalytic roles. • S-Phase Arrest Phenotype: Distinct from mitotic arrest induced by inhibitors; validated in MV4-11 cells at 0.5 µM. • Quantified Degradation: DC50 = 28 nM, Dmax = 300 nM; benchmark for HiBiT/Western blot assays. • Proteome-Wide Selectivity: Confirmed via TMT-based proteomics (dataset PXD019585); minimal off-target degradation. • N-Myc Destabilization: Depletes Aurora-A and triggers N-Myc turnover in MYCN-amplified neuroblastoma models.

Molecular Formula C48H44ClFN8O11
Molecular Weight 963.4 g/mol
Cat. No. B8201647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJB170
Molecular FormulaC48H44ClFN8O11
Molecular Weight963.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCOCCOCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC
InChIInChI=1S/C48H44ClFN8O11/c1-65-35-7-4-6-33(50)41(35)43-32-21-27(49)9-11-29(32)42-26(23-53-43)24-54-48(57-42)55-28-10-12-30(37(22-28)66-2)44(61)52-16-18-68-20-19-67-17-15-51-39(60)25-69-36-8-3-5-31-40(36)47(64)58(46(31)63)34-13-14-38(59)56-45(34)62/h3-12,21-22,24,34H,13-20,23,25H2,1-2H3,(H,51,60)(H,52,61)(H,54,55,57)(H,56,59,62)
InChIKeyGYKNPXCQINZRLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JB170: Selective Aurora-A PROTAC Degrader


JB170 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to selectively degrade Aurora-A kinase [1]. It is a bifunctional molecule that links the Aurora-A inhibitor alisertib to the cereblon E3 ligase ligand thalidomide via a polyethylene glycol (PEG) linker . This compound enables the ubiquitination and subsequent proteasomal degradation of Aurora-A, effectively depleting the protein rather than merely inhibiting its catalytic activity .

Why JB170 Cannot Be Replaced


Substituting JB170 with a generic Aurora-A inhibitor (e.g., alisertib, MK-5108) or an alternative PROTAC (e.g., CCT400028, MK-5108-based degraders) fundamentally alters the experimental outcome. Inhibitors block only the catalytic kinase activity, leaving the oncogenic scaffolding functions of Aurora-A (e.g., N-Myc stabilization) intact [1]. Conversely, alternative PROTACs exhibit distinct degradation kinetics, divergent selectivity profiles, and varying susceptibility to the "hook effect," which directly impacts the maximal achievable protein depletion and the effective concentration window [2]. The quantitative evidence below establishes that JB170's specific degradation parameters and cellular phenotype are unique and not interchangeable with other agents.

Key Evidence: JB170 vs Inhibitors & PROTACs


Aurora-A Degradation Potency in Leukemia Cells

JB170 demonstrates potent degradation of Aurora-A in MV4-11 human leukemia cells, achieving a half-maximal degradation concentration (DC50) of 28 nM [1]. This is comparable to the second-generation analog CCT400028, which has a reported DC50 of 29 nM in the same cell line .

Targeted Protein Degradation PROTAC Aurora-A Cancer Biology

Selectivity for Aurora-A over Aurora-B

JB170 preferentially binds Aurora-A (EC50 = 193 nM) over Aurora-B (EC50 = 1.4 µM), a 7.3-fold selectivity window [1]. This contrasts with many small-molecule Aurora kinase inhibitors, which often exhibit poor discrimination between Aurora-A and Aurora-B, leading to dose-limiting toxicities [2]. Notably, the second-generation analog CCT400028 achieves a 28-fold selectivity over Aurora-B [3], indicating a differential selectivity profile that may influence experimental design based on the desired level of off-target sparing.

Kinase Selectivity PROTAC Aurora-A Off-Target Profiling

S-Phase Arrest vs Inhibitor-Induced Mitotic Arrest

Treatment of MV4-11 cells with JB170 (0.5 µM for 12 hours) induces a strong S-phase arrest [1]. This is a hallmark of targeting Aurora-A's non-catalytic functions, as catalytic inhibition with alisertib or other kinase inhibitors results in mitotic arrest and polyploidy [2]. This phenotypic divergence is a direct and quantifiable differentiator between degradation and inhibition.

Cell Cycle Analysis Phenotypic Screening Aurora-A Non-Catalytic Function PROTAC

Proteome-Wide Degradation Specificity

Kinobeads affinity matrix profiling and tandem mass tag (TMT) proteomics in IMR5 neuroblastoma cells treated with JB170 revealed highly specific degradation of Aurora-A, with no significant depletion of Aurora-B or other off-target kinases [1]. This is contrasted with less selective Aurora-A targeting agents, such as "Ligand 2" (a ribociclib derivative), which induced strong off-target degradation of CDKs and Aurora-B [2].

Chemoproteomics Selectivity Profiling PROTAC Aurora-A

Metabolic Instability Limits In Vivo Utility

In vivo metabolic studies in mice revealed that JB170 is primarily metabolized within its PEG linker, resulting in poor oral bioavailability [1]. This linker instability prompted the development of second-generation analogs like CCT400028, which replaced the PEG linker with an aliphatic carbon chain to enhance metabolic stability in vitro [2]. Consequently, JB170 is primarily a tool compound for in vitro and ex vivo studies, not for in vivo efficacy experiments.

Drug Metabolism Pharmacokinetics Linker Stability PROTAC

Recommended Applications for JB170


Studying Non-Catalytic Aurora-A Functions in S-Phase

Use JB170 to induce S-phase arrest and study the scaffolding role of Aurora-A during S-phase. This application leverages the specific phenotypic switch from mitotic arrest (seen with inhibitors) to S-phase arrest (seen with JB170 degradation) as documented in MV4-11 cells [1]. Researchers can compare JB170-treated cells to alisertib-treated cells to dissect catalytic vs. non-catalytic functions.

Benchmarking Aurora-A Degrader Potency

Employ JB170 as a reference standard in HiBiT degradation assays or Western blot-based quantification of Aurora-A levels in MV4-11 cells . Its established DC50 of 28 nM provides a validated benchmark for comparing the potency of novel Aurora-A degraders, as demonstrated in the optimization studies leading to CCT400028 [2].

Proteomics Target Engagement and Selectivity Profiling

Utilize JB170 in TMT-based quantitative proteomics experiments to confirm on-target degradation of Aurora-A and assess proteome-wide selectivity in cell lines of interest (e.g., IMR5 neuroblastoma) [3]. The existing proteomics dataset (PXD019585) provides a valuable reference for expected degradation profiles and can be used to validate experimental systems.

N-Myc Stability in MYCN-Amplified Neuroblastoma Models

Apply JB170 to deplete Aurora-A and monitor the subsequent destabilization of N-Myc in MYCN-amplified neuroblastoma cell lines [4]. This application is based on the established link between Aurora-A degradation and N-Myc turnover, making JB170 a key tool for validating this oncogenic axis in vitro.

Technical Documentation Hub

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